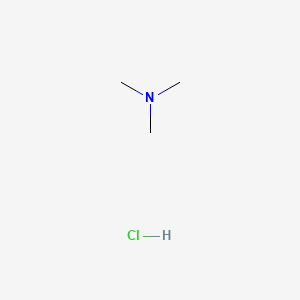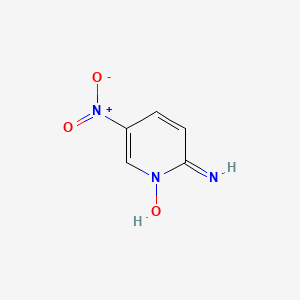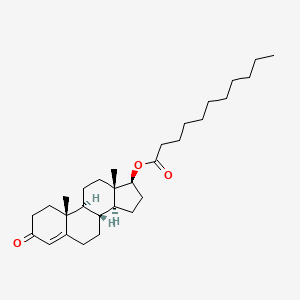
Testosterone undecanoate
Overview
Description
Testosterone undecanoate is an androgen and anabolic steroid (AAS) medication that is used mainly in the treatment of low testosterone levels in men . It is taken by mouth or given by injection into muscle . The drug is a prodrug of testosterone, the biological ligand of the androgen receptor (AR) and hence is an androgen and anabolic steroid . It has strong androgenic effects and moderate anabolic effects, which make it useful for producing masculinization and suitable for androgen replacement therapy .
Synthesis Analysis
This compound is synthesized by esterification of testosterone with undecanoic acid . The synthesis process involves mixing testosterone with N,N-dimethylformamide (DMF, solvent), and pyridine (base). Then, at 0-10 deg.C, undecanoyl chloride is added, and the reaction is allowed to proceed at room temperature for 1 hour .Molecular Structure Analysis
This compound is a testosterone ester and a prodrug of testosterone in the body . Its molecular structure is C30H48O3 . Due to its lipophilic character, this compound is soluble in non–polar solvents but shows a satisfactory solubility in absolute ethanol .Chemical Reactions Analysis
This compound is metabolized in the liver into testosterone and undecanoic acid . In a study, a young man developed polycythaemia during treatment with this compound for Klinefelter syndrome .Physical And Chemical Properties Analysis
This compound has a molecular formula of C30H48O3 and a molar mass of 456.711 g·mol −1 . It is soluble in non-polar solvents and has satisfactory solubility in absolute ethanol .Scientific Research Applications
Benign Prostatic Hyperplasia Induction
Testosterone undecanoate has been used in research for inducing benign prostatic hyperplasia (BPH) in Wistar rats. This hormone agent, known for its long-acting potential, is utilized for testosterone replacement therapy in hypogonadism. The study aimed to maintain high androgen levels for more convenient induction of BPH compared to testosterone propionate, demonstrating its utility in medical research related to prostate health (An & Kong, 2022).
Impact on Hypogonadism, Obesity, and Metabolic Syndrome
Clinical studies have assessed the efficacy and safety of this compound in treating metabolic syndrome and obesity in men with hypogonadism. These studies focused on the reduction of body fat and the improvement of sexual function and other components of the metabolic syndrome, highlighting its potential clinical applications beyond basic androgen replacement (Rozhivanov, 2012).
Male Fertility Control
This compound has been investigated for its potential in male fertility control. A study explored its effects on spermatogenesis, finding that the drug led to azoospermia in some cases, although it was not consistently effective in suppressing spermatogenesis in all subjects. This research contributes to the understanding of testosterone's role in male reproductive health (Nieschlag et al., 1978).
Behavioral and Physiological Effects
Research has also delved into the behavioral effects of this compound in hypogonadal men. Studies have shown dose-response relationships for frequency of sexual thoughts and arousal, as well as improvements in sleep erections, highlighting its influence on sexual and psychological aspects of health (O'Carroll et al., 1985).
Treatment of Idiopathic Testicular Failure
In the context of idiopathic testicular failure, high-dose this compound has been studied but was found not to be effective in treating infertility related to this condition. This insight contributes to the broader understanding of the role of testosterone in male reproductive health and its limitations (Comhaire, 1990).
Mechanism of Action
Target of Action
Testosterone undecanoate is an androgen indicated for testosterone replacement therapy in adult males with primary hypogonadism and hypogonadotropic hypogonadism . The primary target of this compound is the androgen receptor (AR), a nuclear receptor found in various tissues throughout the body . Testosterone, the active form of this compound, binds to AR and regulates gene expression, influencing a variety of physiological processes .
Mode of Action
This compound is a prodrug, meaning it is metabolized in the body into testosterone . Once metabolized, testosterone binds to AR, leading to conformational changes that allow the receptor to enter the nucleus and bind to specific DNA sequences, known as androgen response elements . This binding regulates the transcription of various genes, leading to changes in protein synthesis that can affect muscle growth, bone density, and other secondary sexual characteristics .
Biochemical Pathways
The conversion of this compound to testosterone is a key step in its mechanism of action . This process likely involves esterases, which cleave the undecanoate ester group to release testosterone . Once activated, testosterone can exert its effects through several biochemical pathways. For example, in muscle cells, testosterone-induced protein synthesis can lead to muscle growth .
Pharmacokinetics
This compound exhibits unique pharmacokinetics due to its formulation. It can be administered orally or intramuscularly . Following oral administration, this compound is absorbed in the small intestine and enters the lymphatic system, bypassing first-pass metabolism in the liver . This results in a higher bioavailability compared to other oral testosterone formulations . The elimination half-life of intramuscular this compound is approximately 20.9 to 33.9 days , allowing for less frequent dosing compared to other testosterone therapies .
Result of Action
The action of this compound results in increased levels of testosterone in the body, which can alleviate symptoms of testosterone deficiency. These symptoms can include decreased libido, erectile dysfunction, and loss of muscle and bone mass . By increasing testosterone levels, this compound can improve these symptoms and contribute to the maintenance of secondary sex characteristics .
Future Directions
Testosterone undecanoate has been found to be an effective, long-term treatment for men with low testosterone levels, with no evidence of liver toxicity . Future research may focus on the long-term effects of this compound therapy in hypogonadal men, regardless of their weight at the start of the study .
properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] undecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h21,24-27H,4-20H2,1-3H3/t24-,25-,26-,27-,29-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSFVOAUHKGBEK-CNQKSJKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863661 | |
| Record name | Testosterone undecylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Details | http://www.abmole.com/literature/testosterone-undecanoate-msds.html | |
| Record name | Testosterone undecanoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Testosterone is a critical male sex hormone that is responsible for the normal growth and development of the male sex organs and the maintenance of secondary sex characteristics, such as the growth and maturation of male sex organs, the development of male hair distribution, vocal cord thickening, and alterations in body musculature and fat distribution. Male hypogonadism, resulting from insufficient testosterone secretion, has two main etiologies: primary hypogonadism is caused by defects in the gonads, whereas secondary hypogonadism is the failure of the hypothalamus (or pituitary) to produce sufficient gonadotropins (FSH and LH). In the circulation, testosterone undecanoate is cleaved by endogenous non-specific esterases to release testosterone, the active component of the compound. The undecanoate side chain is pharmacologically inactive. Testosterone can be further converted by 5α reductase to its more biologically active form, dihydrotestosterone (DHT). The actions of testosterone and DHT are mediated via androgen receptor, which is widely expressed in many tissues, including the bone, muscle, prostate, and adipose tissue. Testosterone binds to androgen receptors with high affinity and regulates target gene transcription involved in the normal growth and development of the male sex organs and the maintenance of secondary sex characteristics. Testosterone can cause improved sexual function, increased lean body mass, bone density, erythropoiesis, prostate size, and changes in lipid profiles. | |
| Record name | Testosterone undecanoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
5949-44-0 | |
| Record name | Testosterone, undecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5949-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone undecanoate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone undecanoate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Testosterone undecylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-4-en-3-one undecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE UNDECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H16A5VCT9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does testosterone undecanoate exert its effects in the body?
A: this compound itself is a prodrug, meaning it is inactive until metabolized in the body. [] After oral or intramuscular administration, it is cleaved into testosterone, the active androgenic hormone. [] Testosterone then binds to androgen receptors in target tissues, influencing gene expression and exerting a wide range of physiological effects. []
Q2: What are the downstream effects of testosterone activation in target tissues?
A2: Testosterone activation impacts various systems:
- Reproductive System: Stimulates spermatogenesis, develops and maintains male secondary sexual characteristics. [, ]
- Musculoskeletal System: Increases muscle mass and strength, influences bone density. [, ]
- Central Nervous System: Impacts libido, mood, and cognitive function. [, , , ]
- Metabolic System: Influences lipid metabolism, insulin sensitivity, and body composition. [, , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula is C29H48O3, and its molecular weight is 440.7 g/mol.
Q4: Is there spectroscopic data available for this compound?
A4: While the provided research papers do not delve into detailed spectroscopic data, you can find this information in resources like the PubChem database or chemical supplier catalogs.
Q5: What is the stability of this compound in different formulations?
A: Research indicates that this compound dissolved in oleic acid exhibits good stability in both soft and hard gelatin capsules. [] A specific formulation incorporating castor oil as the carrier has also shown enhanced solubility and improved storage stability. []
Q6: Are there any specific material compatibility considerations for this compound formulations?
A: The choice of excipients and packaging materials is crucial for maintaining the stability and efficacy of this compound formulations. [, ] For example, formulations using oleic acid and beeswax require careful selection of dissolution media for accurate testing. [] Consulting pharmaceutical formulation guidelines and conducting appropriate compatibility studies is essential.
Q7: How is this compound absorbed and distributed in the body?
A: Oral this compound is absorbed through the lymphatic system, bypassing first-pass liver metabolism to a certain extent. [, ] It is then distributed throughout the body, ultimately reaching target tissues containing androgen receptors. [, ]
Q8: What are the differences in pharmacokinetic profiles between oral and injectable this compound?
A: Oral this compound is subject to more significant first-pass metabolism and exhibits greater fluctuations in plasma levels compared to the injectable form. [, ] Injectable this compound, particularly the long-acting formulation Nebido, offers sustained release and stable testosterone levels. [, , ]
Q9: How does the pharmacokinetic profile of this compound compare to other testosterone esters like testosterone enanthate?
A: this compound, particularly the injectable formulation, offers a longer duration of action and requires less frequent administration compared to short-acting esters like testosterone enanthate. [, , ]
Q10: What are the common in vitro and in vivo models used to study this compound?
A10: Researchers utilize various models, including:
- In vitro: Cell lines like MCF-7 breast cancer cells are used to investigate the antiproliferative effects of this compound in combination with other drugs. []
- In vivo: Rodent models, such as Wistar rats, are used to induce benign prostatic hyperplasia for studying the effects of this compound on prostate size and function. []
Q11: What is the clinical efficacy of this compound in treating hypogonadism?
A: Studies have shown that both oral and injectable this compound effectively improve symptoms of hypogonadism, including sexual function, mood, and metabolic parameters. [, , , , , ]
Q12: Are there any strategies being explored to improve the targeted delivery of this compound?
A12: While the provided research focuses on conventional oral and intramuscular formulations, targeted drug delivery approaches could potentially enhance efficacy and minimize off-target effects. Further research in this area might explore nanocarriers or other novel drug delivery systems for this compound.
Q13: What analytical methods are commonly used to measure this compound and its metabolites?
A13: Researchers use various techniques, including:
- Radioimmunoassay (RIA): To quantify testosterone and other androgens in serum samples. [, , ]
- Enzyme-Linked Immunosorbent Assay (ELISA): To measure this compound concentrations in biological samples. []
Q14: Is there any information available on the environmental fate and effects of this compound?
A: One study assessed the toxicity of this compound on Artemia nauplii (brine shrimp) and Betta splendens fish fry, indicating potential chronic toxic effects. [] More research is needed to fully understand its environmental impact and potential for bioaccumulation.
Q15: What factors influence the dissolution and solubility of this compound in different formulations?
A: The type of oil used as a carrier significantly affects dissolution. [, ] For instance, formulations with oleic acid show faster dissolution compared to those incorporating beeswax. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester](/img/structure/B3395867.png)


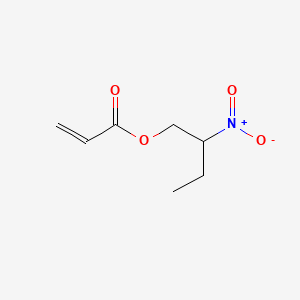
![9-(3,4-dimethoxyphenyl)-5-hydroxy-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B3395907.png)


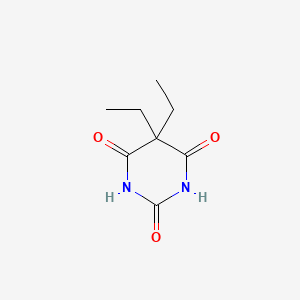
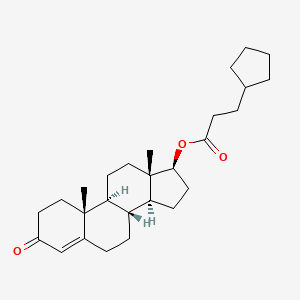
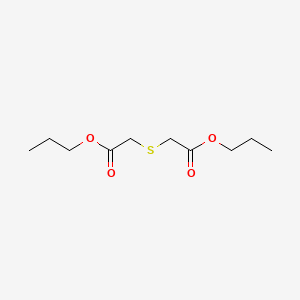
![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B3395937.png)
